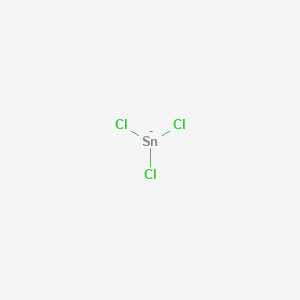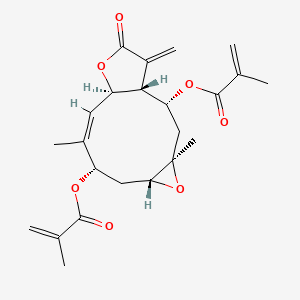![molecular formula C21H20N8O4 B1239803 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]-4-triazolecarboxamide is a member of triazoles.
Scientific Research Applications
Antimicrobial Activities
This compound and its derivatives have been studied for their potential antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized similar triazole derivatives and assessed their effectiveness against various microorganisms, finding some compounds displayed significant antimicrobial activity (Başoğlu et al., 2013). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with structural similarities, and found that some of these compounds possessed good to moderate antimicrobial activities (Bektaş et al., 2007).
Antineoplastic Potential
Compounds with a similar structure have been evaluated for their antineoplastic (anti-cancer) activity. For instance, a study by Farghaly et al. (2012) on indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, which are structurally related, showed some potential for antineoplastic activity (Farghaly et al., 2012).
Tuberculostatic Activity
Research into the tuberculostatic properties of similar compounds has been conducted. Foks et al. (2004) synthesized derivatives including oxadiazole and triazole moieties and tested them for tuberculostatic activity, with some compounds showing inhibitory concentrations within a specific range (Foks et al., 2004).
Enzymatic Activity Enhancement
Derivatives of 1,2,3-triazolyl-1,2,5-oxadiazole, which are structurally related, have been found to enhance enzymatic activity. Severina et al. (2014) investigated the influence of such derivatives on the activation of soluble guanylate cyclase, finding an increase in activation by these compounds (Severina et al., 2014).
Properties
Molecular Formula |
C21H20N8O4 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C21H20N8O4/c1-3-32-16-10-6-14(7-11-16)18-17(24-28-29(18)20-19(22)26-33-27-20)21(30)25-23-12-13-4-8-15(31-2)9-5-13/h4-12H,3H2,1-2H3,(H2,22,26)(H,25,30)/b23-12+ |
InChI Key |
NKWPBRYGMGISJO-FSJBWODESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)OC |
SMILES |
CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1239720.png)
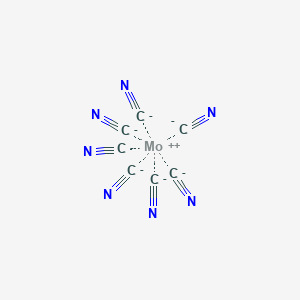
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
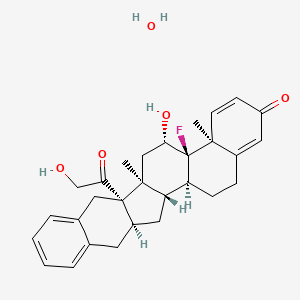
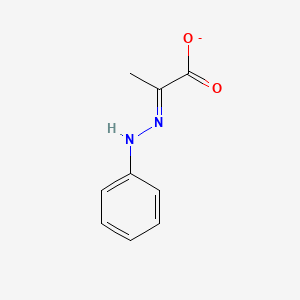

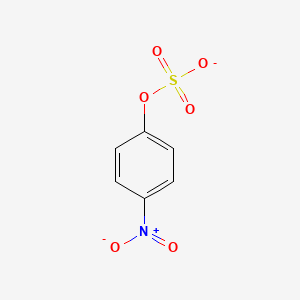
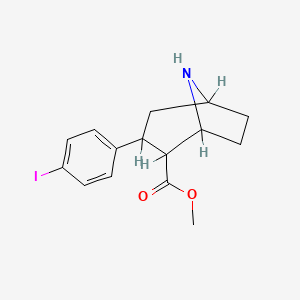
![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)

